molecular formula C13H20ClNO B2711780 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride CAS No. 2095409-10-0

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride

Cat. No.: B2711780
CAS No.: 2095409-10-0
M. Wt: 241.76
InChI Key: MDOHFWHVRZUPBU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methoxyphenyl group attached to a dimethylpyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine: The free base form without the hydrochloride salt.

    3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOHFWHVRZUPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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